

O-Methylmoschatoline: A Technical Guide to its Natural Sources and Isolation

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Compound of Interest

Compound Name: O-Methylmoschatoline

Cat. No.: B1673348

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Introduction

O-Methylmoschatoline is an oxoaporphine alkaloid, a class of naturally occurring compounds known for their diverse biological activities. Found within the Annonaceae family of plants, this molecule has garnered interest for its potential pharmacological applications, including its observed trypanocidal activity. This technical guide provides a comprehensive overview of the natural sources of **O-Methylmoschatoline**, detailed protocols for its isolation and purification, and its spectroscopic characterization.

Natural Sources

O-Methylmoschatoline has been identified in several species within the Annonaceae family, a large family of flowering plants predominantly found in tropical and subtropical regions. The primary documented sources include:

- *Annona coriacea*: This species, commonly known as "marolo" or "araticum," is a well-documented source of **O-Methylmoschatoline**. The alkaloid is present in the bark and branches of the plant.^[1]
- *Annona foetida*: The branches of this plant have also been shown to contain **O-Methylmoschatoline**, alongside other bioactive alkaloids.

- *Xylopia aethiopica*: Commonly known as "grains of Selim," this plant is another confirmed source of **O-Methylmoschatoline**.^[2]
- *Guatteria* species: Various species within the *Guatteria* genus are known to produce aporphine alkaloids, and while not explicitly detailed for **O-Methylmoschatoline** in the initial searches, they represent a potential source for exploration.

Isolation Protocols

The isolation of **O-Methylmoschatoline** from its natural sources typically involves a multi-step process of extraction, acid-base partitioning, and chromatographic separation. The following is a detailed methodology based on established protocols for isolating aporphine alkaloids from Annonaceae species.

Experimental Workflow



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Caption: General workflow for the isolation of **O-Methylmoschatoline**.

Detailed Methodologies

1. Extraction:

- **Plant Material Preparation:** Dried and powdered bark or branches of the source plant (e.g., *Annona coriacea*) are used as the starting material.
- **Solvent Extraction:** The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature or using a Soxhlet apparatus. This process is repeated multiple times to ensure complete extraction of the alkaloids.

2. Acid-Base Partitioning:

- The methanolic extract is concentrated under reduced pressure to yield a crude residue.

- The residue is then dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid, HCl).
- This acidic solution is washed with a nonpolar solvent (e.g., hexane or dichloromethane, CH₂Cl₂) to remove neutral and weakly basic compounds.
- The aqueous acidic layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonium hydroxide, NH₄OH) to a pH of approximately 9-10.
- The basified solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane or chloroform, CHCl₃). The organic layer now contains the free alkaloid bases.
- The organic extracts are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to dryness to yield the crude alkaloid fraction.

3. Chromatographic Purification:

- Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel.
- Elution: The column is typically eluted with a gradient of increasing polarity, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate (EtOAc) and then methanol (MeOH).
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with Dragendorff's reagent to detect alkaloids.
- Final Purification: Fractions containing **O-Methylmoschatoline** are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.

Data Presentation

Quantitative Data

Parameter	Value	Plant Source	Plant Part	Reference
Yield	Data not available	Annona foetida	Branches	

Note: Specific yield data for **O-Methylmoschatoline** from a given plant source was not available in the reviewed literature.

Spectroscopic Data

The structure of **O-Methylmoschatoline** is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for O-Methylmoschatoline

¹H NMR (CDCl₃, δ ppm)

9.05 (1H, s, H-5)

8.85 (1H, d, J=5.2 Hz, H-11)

7.80 (1H, d, J=5.2 Hz, H-8)

7.75 (1H, s, H-3)

4.10 (3H, s, OMe-2)

4.05 (3H, s, OMe-1)

¹³C NMR (CDCl₃, δ ppm)

182.0 (C-7)

158.5 (C-4)

152.8 (C-2)

145.5 (C-6a)

144.0 (C-1)

135.0 (C-11b)

130.0 (C-7a)

128.5 (C-11a)

125.0 (C-3a)

122.0 (C-8)

120.0 (C-11)

118.0 (C-5)

108.0 (C-3)

60.5 (OMe-1)

56.0 (OMe-2)

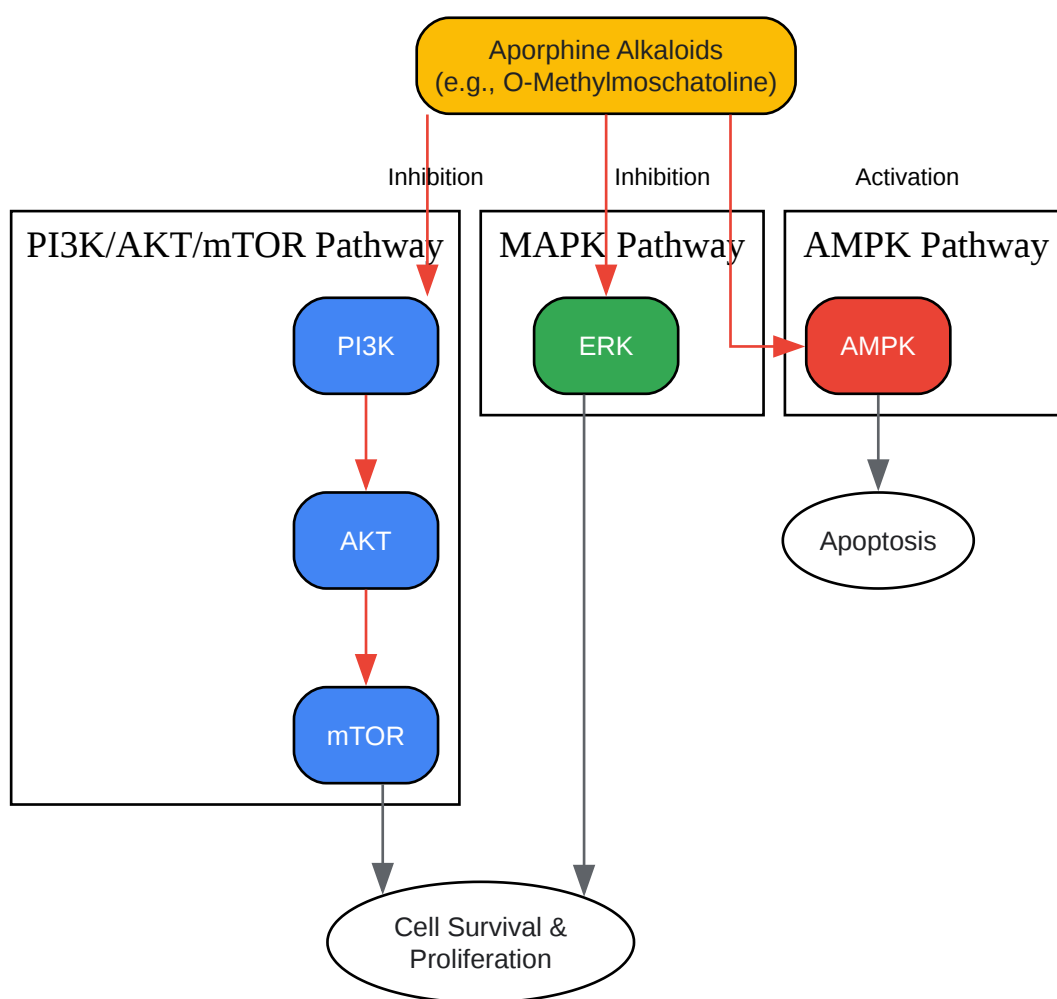
Note: The presented NMR data is a representative compilation based on typical chemical shifts for oxoaporphine alkaloids and may not be the definitive experimental data for **O-Methylmoschatoline**.

Biological Activity and Signaling Pathways

O-Methylmoschatoline has demonstrated noteworthy biological activity. Specifically, it has shown a potent trypanocidal effect against both epimastigote and trypomastigote forms of *Trypanosoma cruzi*, the parasite responsible for Chagas disease.[3]

While the precise signaling pathways through which **O-Methylmoschatoline** exerts its cytotoxic effects have not been fully elucidated, studies on related aporphine alkaloids suggest potential mechanisms. These may involve the modulation of key cellular signaling cascades implicated in cell survival, proliferation, and apoptosis.

Potential Signaling Pathways for Aporphine Alkaloid Cytotoxicity



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Caption: Potential signaling pathways modulated by aporphine alkaloids.

Further research is required to specifically delineate the molecular targets and signaling cascades directly affected by **O-Methylmoschatoline** to fully understand its mechanism of action.

Conclusion

O-Methylmoschatoline represents a promising natural product with demonstrated biological activity. The isolation procedures outlined in this guide, based on established phytochemical methods, provide a framework for obtaining this compound for further research and development. The elucidation of its precise mechanism of action through detailed studies of its interaction with cellular signaling pathways will be crucial in unlocking its full therapeutic potential.

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